molecular formula C17H25NO3S B7120399 N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide

N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide

Cat. No.: B7120399
M. Wt: 323.5 g/mol
InChI Key: MIHSEOIWUXIQEM-UHFFFAOYSA-N
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Description

N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a benzyl group, a butan-2-yl group, and a dioxothiane ring, making it an interesting subject for research and development.

Properties

IUPAC Name

N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-3-14(2)18(13-15-7-5-4-6-8-15)17(19)16-9-11-22(20,21)12-10-16/h4-8,14,16H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHSEOIWUXIQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CC=CC=C1)C(=O)C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide typically involves the reaction of benzylamine with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-N-butan-2-yl-1,1-dioxothiane-4-carboxamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .

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